molecular formula C13H10BrNO B149506 (2-Amino-4-bromophenyl)(phenyl)methanone CAS No. 135776-98-6

(2-Amino-4-bromophenyl)(phenyl)methanone

Cat. No. B149506
CAS RN: 135776-98-6
M. Wt: 276.13 g/mol
InChI Key: NPOSTKZYBVQXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Amino-4-bromophenyl)(phenyl)methanone” is a chemical compound with the molecular formula C13H10BrNO . It has a molecular weight of 276.13 g/mol . The IUPAC name for this compound is (2-amino-4-bromophenyl)-phenylmethanone .


Molecular Structure Analysis

The molecular structure of “(2-Amino-4-bromophenyl)(phenyl)methanone” can be represented by the InChI code: 1S/C13H10BrNO/c14-10-6-7-11 (12 (15)8-10)13 (16)9-4-2-1-3-5-9/h1-8H,15H2 . The compound’s structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Amino-4-bromophenyl)(phenyl)methanone” include a molecular weight of 276.13 g/mol, a density of 1.5±0.1 g/cm3, a boiling point of 432.5±25.0 °C at 760 mmHg, and a flash point of 215.4±23.2 °C . The compound has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Material Science Applications

In material science, this compound can be utilized in the development of organic semiconductors due to its aromatic structure and functional groups that facilitate electron transfer .

Chromatography and Mass Spectrometry

The compound’s unique properties make it suitable for use in chromatography or mass spectrometry as a standard or reference material for measuring apparatus needed for chromatographic separation or sample manipulation during mass spectrometry .

Antimicrobial Activity

2-Amino-4-bromobenzophenone is used in the synthesis of Schiff bases which have been studied for their antimicrobial activities. This application is crucial in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi .

Chemical Synthesis

It is also involved in various chemical synthesis processes where its bromine atom can act as a good leaving group or participate in cross-coupling reactions to create complex organic molecules .

Future Directions

While there is limited information on the future directions of “(2-Amino-4-bromophenyl)(phenyl)methanone”, research into similar compounds suggests potential applications in the development of new antifungal and anticancer drugs .

Mechanism of Action

Target of Action

It is often used as an intermediate in the synthesis of other compounds , suggesting that its targets may vary depending on the final compound it is used to create.

Mode of Action

The mode of action of 2-Amino-4-bromobenzophenone involves its ability to react with other chemicals to form new compounds with desired properties . The specific interactions with its targets would depend on the nature of these other chemicals.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-4-bromobenzophenone. For instance, it should be handled in a well-ventilated place to avoid formation of dust and aerosols . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

(2-amino-4-bromophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOSTKZYBVQXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399942
Record name (2-Amino-4-bromophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-4-bromophenyl)(phenyl)methanone

CAS RN

135776-98-6
Record name (2-Amino-4-bromophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Amino-4-bromophenyl)(phenyl)methanone
Reactant of Route 2
Reactant of Route 2
(2-Amino-4-bromophenyl)(phenyl)methanone
Reactant of Route 3
Reactant of Route 3
(2-Amino-4-bromophenyl)(phenyl)methanone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(2-Amino-4-bromophenyl)(phenyl)methanone
Reactant of Route 5
Reactant of Route 5
(2-Amino-4-bromophenyl)(phenyl)methanone
Reactant of Route 6
Reactant of Route 6
(2-Amino-4-bromophenyl)(phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.